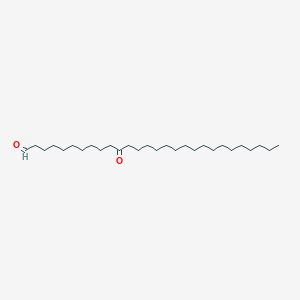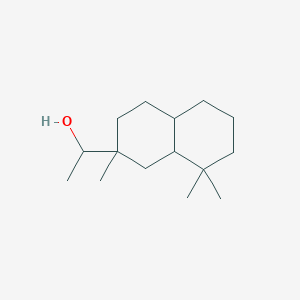
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride is a synthetic organic compound. It belongs to the class of quaternary ammonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride typically involves the quaternization of a pyridine derivative with an alkyl halide. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, such as in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or cellular membranes.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium bromide
- 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium iodide
Uniqueness
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride is unique due to its specific alkyl chain length and the presence of a methylpiperidinyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
92886-01-6 |
|---|---|
Molekularformel |
C19H33ClN2 |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
1-(2-ethylhexyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C19H33N2.ClH/c1-4-6-7-18(5-2)16-20-12-10-19(11-13-20)21-14-8-17(3)9-15-21;/h10-13,17-18H,4-9,14-16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QNCYTAJOIBCMCR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N2CCC(CC2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)


